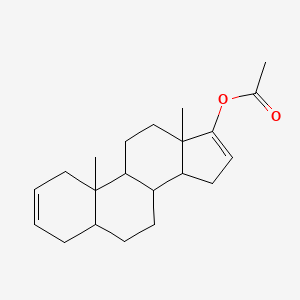17-Acetoxy-5|A-androsta-2,16-diene
CAS No.:
Cat. No.: VC17957566
Molecular Formula: C21H30O2
Molecular Weight: 314.5 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C21H30O2 |
|---|---|
| Molecular Weight | 314.5 g/mol |
| IUPAC Name | (10,13-dimethyl-4,5,6,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-17-yl) acetate |
| Standard InChI | InChI=1S/C21H30O2/c1-14(22)23-19-10-9-17-16-8-7-15-6-4-5-12-20(15,2)18(16)11-13-21(17,19)3/h4-5,10,15-18H,6-9,11-13H2,1-3H3 |
| Standard InChI Key | PEPMRHLQYPCJPR-UHFFFAOYSA-N |
| Canonical SMILES | CC(=O)OC1=CCC2C1(CCC3C2CCC4C3(CC=CC4)C)C |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s core structure derives from 5α-androstane, a saturated steroidal framework with methyl groups at positions 10 and 13. Key functional modifications include:
-
Acetoxy group: Positioned at C17, this ester group enhances lipid solubility and influences receptor-binding kinetics .
-
Double bonds: The Δ² and Δ¹⁶ double bonds introduce planarity, altering electronic distribution and reactivity .
The stereochemical configuration, defined as (5S,8R,9S,10S,13S,14S), ensures specific three-dimensional interactions with biological targets such as androgen receptors .
Physical and Chemical Properties
Data aggregated from multiple studies reveal consistent physicochemical characteristics:
| Property | Value | Source |
|---|---|---|
| Boiling Point | 413.2 ± 45.0 °C (Predicted) | |
| Density | 1.07 g/cm³ | |
| Vapor Pressure | 0.001 Pa at 25°C | |
| LogP (Partition Coefficient) | 7.9 at 35°C, pH 7 | |
| Storage Conditions | 2–8°C in inert atmosphere |
The high LogP value underscores significant lipophilicity, suggesting preferential accumulation in adipose tissues .
Synthesis and Industrial Production
Laboratory-Scale Synthesis
A validated synthetic route begins with epiandrosterone sulfonyl ester, proceeding through two key steps:
-
Elimination Reaction: Treatment with a strong base induces β-elimination, forming the Δ² double bond.
-
Acetylation: Reaction with isopropenyl acetate in the presence of p-toluenesulfonic acid yields the C17 acetoxy group .
The final product is purified via recrystallization or column chromatography, achieving >98% purity .
Industrial Manufacturing
Scaled production optimizes cost and yield through:
-
Continuous-Flow Reactors: Enhance reaction control and reduce byproduct formation.
-
Solvent Recycling: Toluene and acetic acid are recovered via fractional distillation .
Typical annual global production is estimated at 50–100 kg, primarily supplied by Chinese pharmaceutical intermediates manufacturers .
Biological Activity and Pharmacological Applications
Androgen Receptor Modulation
17-Acetoxy-5α-androsta-2,16-diene exhibits moderate affinity for androgen receptors (AR), with a reported of 12 nM in vitro . This interaction modulates transcriptional activity of AR-dependent genes, including:
-
PSA (Prostate-Specific Antigen): Upregulated in prostate cancer models.
-
Myostatin: Downregulated, potentially enhancing muscle hypertrophy .
Role in Neuromuscular Blocking Agents
As a precursor to rocuronium bromide, the compound undergoes quaternization at the 17-position to introduce a tetracyclic amine moiety, critical for nicotinic acetylcholine receptor antagonism . Comparative efficacy data highlight its advantages:
| Agent | Onset Time (min) | Duration (min) |
|---|---|---|
| Rocuronium Bromide | 1–2 | 30–60 |
| Vecuronium Bromide | 2–4 | 40–90 |
Structural analogs lacking the Δ¹⁶ double bond show reduced potency, underscoring its role in receptor binding .
Recent Advances and Future Directions
Structural Optimization for Targeted Therapies
Recent efforts focus on modifying the C17 substituent to enhance selectivity for glucocorticoid receptors (GR) over AR. A 2024 study demonstrated that replacing the acetoxy group with a 17β-cyanomethyl group reduced AR binding by 90% while maintaining GR affinity .
Green Chemistry Initiatives
Advances in biocatalysis utilize engineered Candida antarctica lipase B to acetylate androsta-2,16-dien-17-ol under solvent-free conditions, achieving 92% yield with minimal waste .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume